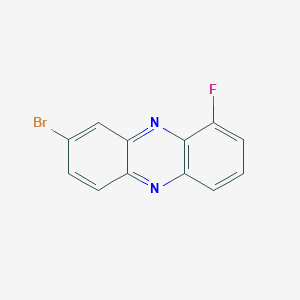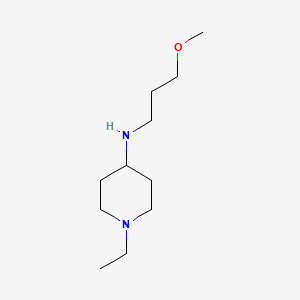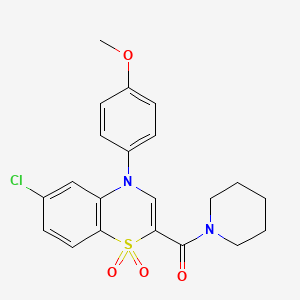
5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including an amino group, a quinazolinone group, and an amide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amino group could participate in reactions with acids or electrophiles, and the amide group could undergo hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure and the functional groups present. For example, the presence of polar functional groups such as the amide could influence its solubility in different solvents .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of novel compounds with the quinazolinone structure and evaluating their antimicrobial activities. For instance, Bektaş et al. (2007) reported on the synthesis of some new 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines, displaying moderate to good antimicrobial activities. This highlights the importance of quinazolinone derivatives in developing potential antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Antitumor and Biological Activities
Several studies have synthesized quinazolinone derivatives to assess their antitumor and biological activities. Patel and Shaikh (2011) synthesized 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, which showed significant antimicrobial activity, suggesting potential in cancer therapy applications (Patel, N., & Shaikh, A. R., 2011).
Molecular Docking and Structure-Activity Relationship
Borik et al. (2021) conducted a study on new quinazoline and quinazolin-4-one derivatives, evaluating their biological potentials through synthesis, molecular docking, and structure-activity relationship analyses. This work indicates the scientific interest in understanding the interaction mechanisms of quinazolinone derivatives with biological targets, which is crucial for drug design (Borik, R., & Hussein, Prof. Mohammed Abdalla, 2021).
Safety and Hazards
将来の方向性
The study of complex organic molecules like this one is a vibrant area of research, particularly in the field of medicinal chemistry. Future research could involve exploring the synthesis of similar compounds, studying their biological activity, and optimizing their properties for potential therapeutic applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzylamine with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate, followed by the reaction of the resulting intermediate with N-isopentylpentanoyl chloride.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate", "N-isopentylpentanoyl chloride", "diethyl ether", "dichloromethane", "triethylamine", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate in dichloromethane using triethylamine as a catalyst to form the intermediate.", "Step 2: Purification of the intermediate by recrystallization from diethyl ether.", "Step 3: Reaction of the intermediate with N-isopentylpentanoyl chloride in dichloromethane using triethylamine as a catalyst to form the final product.", "Step 4: Purification of the final product by recrystallization from a mixture of diethyl ether and hexanes.", "Step 5: Washing and drying of the final product with a mixture of sodium bicarbonate, sodium chloride, and water." ] } | |
CAS番号 |
1185045-70-8 |
分子式 |
C27H33ClN4O4 |
分子量 |
513.04 |
IUPAC名 |
5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide |
InChI |
InChI=1S/C27H33ClN4O4/c1-19(2)14-15-29-24(33)9-5-6-16-31-26(35)22-7-3-4-8-23(22)32(27(31)36)18-25(34)30-17-20-10-12-21(28)13-11-20/h3-4,7-8,10-13,19H,5-6,9,14-18H2,1-2H3,(H,29,33)(H,30,34) |
InChIキー |
HROOXVNEAMXNQJ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)



![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2582848.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582849.png)

![N-(3,5-difluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2582854.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2582861.png)
![N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582862.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2582863.png)